1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride
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Overview
Description
1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a 3-chloro-2-methylpropyl group and an ethyl group, and it is typically available in its dihydrochloride salt form.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the alkylation of piperazine with 3-chloro-2-methylpropyl chloride, followed by the introduction of the ethyl group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for treating certain medical conditions, although further studies are needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylpropyl)piperidine hydrochloride: This compound has a similar structure but lacks the ethyl group on the piperazine ring, which may result in different chemical and biological properties.
3-Chloro-2-methyl-1-propene: This compound is a precursor in the synthesis of this compound and shares some chemical reactivity but differs in its overall structure and applications.
The unique structural features of this compound, such as the presence of both the 3-chloro-2-methylpropyl and ethyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylpropyl)-4-ethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClN2.2ClH/c1-3-12-4-6-13(7-5-12)9-10(2)8-11;;/h10H,3-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXZFLGIPMTAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(C)CCl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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